

# SR-48692 (CAS Number: 146362-70-1): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Meclinertant**

Cat. No.: **B1676129**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SR-48692, also known as **Meclinertant**, is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin receptor 1 (NTS1).<sup>[1][2]</sup> With the CAS number 146362-70-1, this small molecule has become an invaluable tool in neuroscience and cancer research for elucidating the physiological and pathological roles of the neurotensin system.<sup>[3][4]</sup> This technical guide provides an in-depth overview of SR-48692, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

## Chemical and Physical Properties

SR-48692 is a complex organic molecule with the chemical name 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                           | Reference(s)        |
|-------------------|-----------------------------------------------------------------|---------------------|
| CAS Number        | 146362-70-1                                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>32</sub> H <sub>31</sub> CIN <sub>4</sub> O <sub>5</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 587.07 g/mol                                                    | <a href="#">[1]</a> |
| Appearance        | White to beige powder                                           | <a href="#">[5]</a> |
| Purity            | ≥98% (HPLC)                                                     | <a href="#">[1]</a> |
| Solubility        | Soluble in DMSO (≥2 mg/mL, warmed)                              | <a href="#">[5]</a> |
| Storage           | Store at -20°C                                                  | <a href="#">[5]</a> |

## Mechanism of Action

SR-48692 functions as a competitive antagonist of the neuropeptide Y receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[\[1\]](#) Neuropeptide Y (NPY), an endogenous neuropeptide, binds to NTS1 and activates downstream signaling cascades. SR-48692 selectively binds to NTS1, preventing the binding of neuropeptide Y and thereby inhibiting its biological effects.[\[1\]](#) It exhibits high selectivity for NTS1 over the neuropeptide Y receptor 2 (NTS2).[\[1\]](#)

## Quantitative Biological Data

The biological activity of SR-48692 has been extensively characterized across various in vitro and in vivo models. The following tables summarize key quantitative data.

## Binding Affinity Data

| Parameter        | Cell Line / Tissue                       | Value (nM) | Reference(s) |
|------------------|------------------------------------------|------------|--------------|
| IC <sub>50</sub> | HT29 cell membranes                      | 15.3       | [1]          |
| IC <sub>50</sub> | N1E115 cell membranes                    | 20.4       | [1]          |
| IC <sub>50</sub> | NCI-H209 cells ( <sup>3</sup> H-SR48692) | 20         | [6]          |
| IC <sub>50</sub> | NCI-H209 cells ( <sup>125</sup> I-NT)    | 200        | [6]          |
| K <sub>i</sub>   | HT-29 cells                              | 7.4        | [7]          |
| K <sub>e</sub>   | NTS1                                     | 36         | [1]          |
| K <sub>e</sub>   | LTK- cells (rat NT receptor)             | 3.4        | [8]          |

## In Vivo Efficacy

| Model System                   | Dosage                          | Effect                                                | Reference(s) |
|--------------------------------|---------------------------------|-------------------------------------------------------|--------------|
| Nude mice (NCI-H209 xenograft) | 0.4 mg/kg per day               | Inhibited tumor proliferation                         | [6]          |
| Ovarian cancer model           | In combination with carboplatin | Enhanced apoptotic response and inhibited drug efflux | [9]          |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR-48692.

### Radioligand Binding Assay

This assay is used to determine the binding affinity of SR-48692 to the NTS1 receptor.

a. Materials:

- Cell membranes expressing NTS1 (e.g., from HT29 or NCI-H209 cells)
- [<sup>3</sup>H]SR-48692 or [<sup>125</sup>I]-Neurotensin (radioligand)
- Unlabeled SR-48692 (competitor)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, 0.1% BSA)
- Scintillation fluid
- Glass fiber filters
- Scintillation counter

b. Protocol:

- Prepare serial dilutions of unlabeled SR-48692 in assay buffer.
- In a 96-well plate, add a fixed concentration of radioligand to each well.
- For competition binding, add varying concentrations of unlabeled SR-48692. For saturation binding, add varying concentrations of the radioligand.
- Add the cell membrane preparation to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine IC<sub>50</sub> or K<sub>e</sub> values.

## Calcium Mobilization Assay

This functional assay measures the ability of SR-48692 to block neurotensin-induced intracellular calcium release.

### a. Materials:

- Cells expressing NTS1 (e.g., HT29 or CHO-K1 cells stably expressing hNTS1)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Neurotensin
- SR-48692
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

### b. Protocol:

- Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of SR-48692 to the wells and incubate for a short period.
- Measure the baseline fluorescence.
- Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
- Analyze the data by calculating the change in fluorescence intensity to determine the inhibitory effect of SR-48692.

## MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of SR-48692 on the proliferation of cancer cells.

a. Materials:

- Cancer cell lines (e.g., NCI-H209, NCI-H345, or ovarian cancer cell lines)
- SR-48692
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

b. Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with varying concentrations of SR-48692 and incubate for a desired period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

## Signaling Pathways and Visualizations

SR-48692, by antagonizing the NTS1 receptor, inhibits a cascade of downstream signaling events that are typically initiated by neurotensin. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately influencing cellular processes such as proliferation, survival, and inflammation.



[Click to download full resolution via product page](#)

Caption: NTS1 Receptor Signaling Pathway and Inhibition by SR-48692.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for SR-48692 Characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurotensin (NTS) and its receptor (NTSR1) causes EGFR, HER2 and HER3 over-expression and their autocrine/paracrine activation in lung tumors, confirming responsiveness to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and mechanism of neurotensin (NTS) and its receptor 1 (NTSR1) in occurrence and development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR-48692 (CAS Number: 146362-70-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676129#sr-48692-cas-number-146362-70-1>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)